[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride
Overview
Description
L-858,051 is a water-soluble analog of forskolin, a cell-permeant activator of adenylate cyclase. L-858,051 activates adenylate cyclase (EC50 = 3 µM), inhibits glucose transport, and blocks cytochalasin B binding in rat adipocyte membranes. L-858,051 is used to activate adenylate cyclase and initiate signaling through elevated cAMP synthesis in a variety of cell types in culture.
Mechanism of Action
Target of Action
The primary target of L-858051 is adenylate cyclase Adenylate cyclase is an enzyme with key regulatory roles in essentially all cells
Mode of Action
L-858051 is an activator of adenylate cyclase . It retains adenylate cyclase stimulatory activity, which means it increases the activity of adenylate cyclase, leading to an increase in the production of cyclic adenosine monophosphate (cAMP) .
Biochemical Pathways
The activation of adenylate cyclase by L-858051 leads to an increase in cAMP levels . cAMP is a second messenger, used for intracellular signal transduction, such as transferring the effects of hormones like glucagon and adrenaline, which cannot pass through the plasma membrane. It is involved in the activation of protein kinases and regulates the effects of adrenaline and glucagon. cAMP also binds to and regulates the function of ion channels such as the HCN channels and a few other cyclic nucleotide-binding proteins such as Epac1 and RAPGEF2 .
Pharmacokinetics
L-858051 is a water-soluble forskolin derivative . Its solubility in water (>10 mg/mL) suggests that it can be readily absorbed and distributed in the body . .
Result of Action
The activation of adenylate cyclase and the subsequent increase in cAMP levels can have various effects on the cell, depending on the specific cellular context . For example, in vascular smooth muscle cells, it has been shown to influence the cAMP signaling pathway .
Action Environment
The action, efficacy, and stability of L-858051 can be influenced by various environmental factors. For instance, the compound’s water solubility suggests that it may be more effective in aqueous environments . .
Biochemical Analysis
Biochemical Properties
L-858051 plays a significant role in biochemical reactions as it activates adenylate cyclase . Adenylate cyclase is an enzyme involved in catalyzing the conversion of ATP to cyclic AMP (cAMP), a second messenger important in many biological processes . L-858051 retains adenylate cyclase stimulatory activity .
Cellular Effects
L-858051 influences cell function by initiating signaling through elevated cAMP synthesis in a variety of cell types in culture . The increase in cAMP levels can lead to a series of intracellular events, including the activation of protein kinase A (PKA), which can further influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, L-858051 exerts its effects by binding to adenylate cyclase, thereby activating it . This activation leads to an increase in the levels of cAMP within the cell . The elevated cAMP can then activate PKA, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that L-858051 is soluble in water , which suggests that it could be readily absorbed and distributed in biological systems
Metabolic Pathways
L-858051 is involved in the cAMP-dependent pathway . By activating adenylate cyclase, it influences the conversion of ATP to cAMP This can affect metabolic flux and metabolite levels within the cell
Transport and Distribution
Given its water solubility , it is likely to be readily absorbed and distributed
Subcellular Localization
The subcellular localization of L-858051 is not well known. As it is involved in the cAMP-dependent pathway , it is likely to be found in regions of the cell where adenylate cyclase is present
Properties
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O7.2ClH/c1-8-26(4)18-20(33)29(36)27(5)19(32)11-12-25(2,3)23(27)22(35)24(28(29,6)38-26)37-21(34)10-9-13-31-16-14-30(7)15-17-31;;/h8,19,22-24,32,35-36H,1,9-18H2,2-7H3;2*1H/t19-,22-,23-,24-,26-,27-,28+,29-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJWVIUBCCGPBN-BAPSXVLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCCN4CCN(CC4)C)O)C)O)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)OC(=O)CCCN4CCN(CC4)C)O)(C)C)O)C)O)C=C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50Cl2N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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